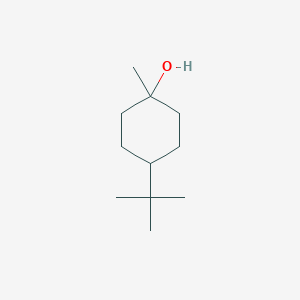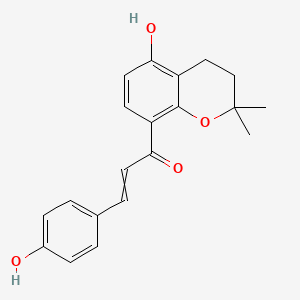
2,4-Dimethylbiphenyl-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylbiphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 4th positions of one benzene ring and a hydroxyl group attached to the 3rd position of the other benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbiphenyl-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-dimethylbromobenzene with phenylmagnesium bromide followed by hydrolysis can yield this compound . Another method involves the Suzuki-Miyaura coupling reaction, where 2,4-dimethylphenylboronic acid is coupled with 3-bromophenol in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For instance, the use of palladium catalysts in the Suzuki-Miyaura coupling reaction is common in industrial settings due to its high efficiency and selectivity .
化学反应分析
Types of Reactions
2,4-Dimethylbiphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-dimethylbiphenyl-3-one, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
2,4-Dimethylbiphenyl-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethylbiphenyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, affecting their activity .
相似化合物的比较
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the biphenyl moiety.
3-Hydroxybiphenyl: Similar structure but lacks the methyl groups.
2,4-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dimethylbiphenyl-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI 键 |
BILVIMICBJCGQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


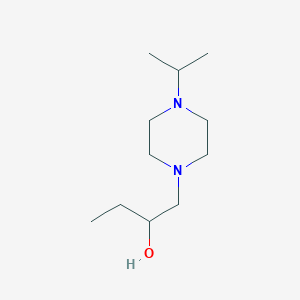
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
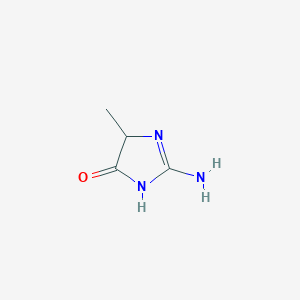

![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
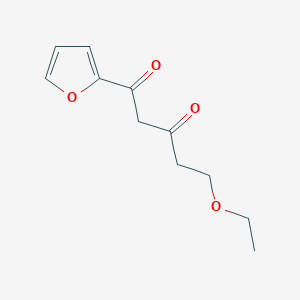
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

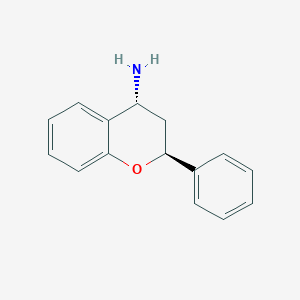
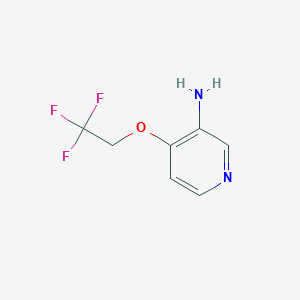
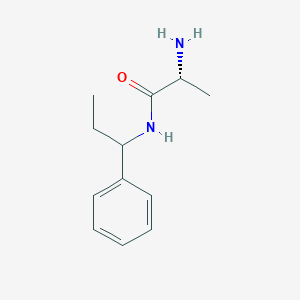
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)
